4-(Methylsulfonyl)benzene-1,2-diamine

Catalog No.
S783294
CAS No.
21731-57-7
M.F
C7H10N2O2S
M. Wt
186.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Methylsulfonyl)benzene-1,2-diamine

CAS Number

21731-57-7

Product Name

4-(Methylsulfonyl)benzene-1,2-diamine

IUPAC Name

4-methylsulfonylbenzene-1,2-diamine

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

InChI

InChI=1S/C7H10N2O2S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4H,8-9H2,1H3

InChI Key

XWUNCRCMUXPZDR-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N)N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N)N

Antioxidant Research

Scientific Field: Chemistry

Application Summary: Derivatives of this compound, such as 1,2-Difluoro-4-methylsulfonylbenzene, have shown potential as effective antioxidants .

Methods and Procedures: These derivatives are synthesized and tested for their ability to minimize oxidative stress in various chemical systems.

Results: The compounds demonstrate a capacity to reduce the number of free radicals, suggesting their use in preventing oxidative damage.

Synthesis of Benzimidazoles

Scientific Field: Organic Chemistry

Application Summary: 4-(Methylsulfonyl)benzene-1,2-diamine is used in reactions with carboxylic acids to produce 2-substituted benzimidazoles, which are valuable in various chemical industries .

Methods and Procedures: The diamine reacts with formic acid to produce benzimidazole, while other carboxylic acids yield substituted benzimidazoles.

Results: These reactions lead to the creation of compounds that serve as intermediates in the synthesis of herbicides like benomyl and fuberidazole .

4-(Methylsulfonyl)benzene-1,2-diamine, with the chemical formula C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol, is an aromatic amine characterized by the presence of a methylsulfonyl group attached to a benzene ring that also bears two amino groups at the 1 and 2 positions. This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique structural features, which include both electron-donating and electron-withdrawing groups.

Typical of aromatic amines. These include:

  • Substitution Reactions: The amino groups can facilitate electrophilic aromatic substitution, allowing for further functionalization of the benzene ring.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or Schiff bases.
  • Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives under suitable conditions.

Several methods exist for synthesizing 4-(Methylsulfonyl)benzene-1,2-diamine:

  • Direct Amination: This involves the reaction of 4-(Methylsulfonyl)aniline with suitable amine sources under controlled conditions.
  • Reduction of Nitro Compounds: Starting from nitro-substituted benzene derivatives, reduction can yield the desired diamine.
  • Photochemical Methods: Recent studies have explored photochemical routes that utilize light to drive reactions involving azobenzenes to produce diamines effectively .

4-(Methylsulfonyl)benzene-1,2-diamine has potential applications in:

  • Pharmaceuticals: As a building block for drug development due to its structural characteristics.
  • Dyes and Pigments: Its reactivity allows it to be used in synthesizing dyes.
  • Polymer Chemistry: It may serve as a monomer or additive in polymer formulations.

Several compounds share structural similarities with 4-(Methylsulfonyl)benzene-1,2-diamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Aminobenzenesulfonic acidAmino and sulfonic acid groupsUsed extensively in dye manufacturing
N,N-Dimethyl-4-(methylsulfonyl)anilineDimethylated amine with a methylsulfonyl groupExhibits different solubility and reactivity
N1-Methyl-4-(methylsulfonyl)benzene-1,2-diamineMethylated nitrogen atomPotentially alters biological activity

These compounds highlight the uniqueness of 4-(Methylsulfonyl)benzene-1,2-diamine through variations in substitution patterns and functional groups that affect their chemical reactivity and biological properties.

XLogP3

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Wikipedia

4-(methylsulfonyl)benzene-1,2-diamine

Dates

Modify: 2023-08-15

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